3-(3-Hydroxyprop-1-YN-1-YL)phenol

Description

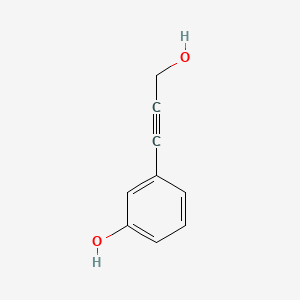

3-(3-Hydroxyprop-1-yn-1-yl)phenol is a phenolic compound featuring a hydroxy-substituted propargyl group (prop-1-yn-1-yl) at the meta position of the aromatic ring. This structure combines the reactivity of a phenol moiety with the alkyne functionality, making it a versatile intermediate in organic synthesis. The hydroxyl group on the propargyl chain introduces polarity and hydrogen-bonding capabilities, influencing its solubility and reactivity. It is frequently utilized in cross-coupling reactions, cyclization processes, and as a precursor for pharmaceuticals or agrochemicals .

Properties

CAS No. |

151057-25-9 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.161 |

IUPAC Name |

3-(3-hydroxyprop-1-ynyl)phenol |

InChI |

InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,6H2 |

InChI Key |

UDKDMAHGRXEFFU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C#CCO |

Synonyms |

Phenol, 3-(3-hydroxy-1-propynyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyprop-1-YN-1-YL)phenol can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mechanism involves the nucleophilic substitution of the bromine atom by the propargyl alcohol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyprop-1-YN-1-YL)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxo-1-propyn-1-yl)phenol.

Reduction: The triple bond in the propynyl group can be reduced to a double or single bond, leading to the formation of 3-(3-hydroxy-1-propen-1-yl)phenol or 3-(3-hydroxypropyl)phenol, respectively.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: 3-(3-oxo-1-propyn-1-yl)phenol

Reduction: 3-(3-hydroxy-1-propen-1-yl)phenol, 3-(3-hydroxypropyl)phenol

Substitution: Various esters or ethers of this compound

Scientific Research Applications

3-(3-Hydroxyprop-1-YN-1-YL)phenol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyprop-1-YN-1-YL)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-Hydroxyprop-1-yn-1-yl)phenol with structurally related compounds, focusing on substituent effects, synthetic routes, and applications.

Structural Analogs with Modified Aromatic Substituents

- This derivative demonstrated superior performance in inhibitor synthesis compared to non-fluorinated analogs .

- 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol : The trifluoromethyl group at the meta position significantly alters electronic properties, improving metabolic stability and lipophilicity. This compound is a certified reference standard for analytical applications .

Alkyne-Modified Derivatives

- Dimethyl (3-(4-fluorophenyl)-3-hydroxyprop-1-yn-1-yl)phosphonate : Incorporation of a phosphonate group expands coordination chemistry and stabilizes intermediates in catalytic cycles. Synthesized via Cu2O-mediated coupling, this derivative exhibited distinct $^{31}$P NMR shifts (δ = 21.5 ppm) and IR absorption at 2200 cm$^{-1}$ (C≡C stretch) .

- Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate: Esterification of the phenolic hydroxyl group reduces hydrogen-bonding capacity but enhances solubility in organic solvents. Used in deoxytrifluoromethylation reactions, it achieved 66% yield under CuI/1,10-phenanthroline catalysis .

Hydroxyl Position and Skeletal Variations

- 3-(1-Hydroxy-2-phenylprop-2-en-1-yl)phenol: Replacing the alkyne with an allyl group modifies conjugation and steric effects. Crystallographic data (R factor = 0.035) revealed planar geometry and intermolecular O–H···O hydrogen bonding, contrasting with the linear alkyne topology in the parent compound .

- 2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol: Substitution of the hydroxyl with an amine group introduces nucleophilic reactivity. This derivative is prioritized in pharmaceutical R&D for its stability and versatility in heterocycle synthesis .

Key Research Findings

- Electronic Effects : Fluorinated derivatives (e.g., 3,5-difluoro and trifluoromethyl analogs) exhibit enhanced electrophilicity, facilitating nucleophilic additions and improving pharmacokinetic profiles .

- Catalytic Utility: The alkyne moiety in this compound enables efficient trifluoromethylation and cyclization reactions under copper catalysis .

- Structural Insights: Crystallographic studies highlight the role of hydrogen bonding in stabilizing solid-state structures, a feature less pronounced in esterified or phosphonated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.